N-[2-(3-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinazoline core, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a quinazoline precursor, followed by nitration to introduce the nitro group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and nitrobenzamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.
N-[2-(THIOPHEN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is unique due to its combination of a furan ring, a tetrahydroquinazoline core, and a nitrobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H14N4O5 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-[2-(furan-3-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H14N4O5/c24-18(12-5-7-14(8-6-12)23(26)27)21-22-17(13-9-10-28-11-13)20-16-4-2-1-3-15(16)19(22)25/h1-11,17,20H,(H,21,24) |
InChI Key |
GZUVUPDJOMYFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=COC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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